
Undecadecaene-1,11-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecadecaene-1,11-dithione is an organic compound with the molecular formula C11S2. It is characterized by the presence of two sulfur atoms at the terminal positions of an eleven-carbon chain with alternating double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecadecaene-1,11-dithione typically involves the reaction of a suitable precursor with sulfur-containing reagents. One common method is the reaction of an eleven-carbon chain with alternating double bonds with sulfur dichloride (SCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Undecadecaene-1,11-dithione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione to dithiols.
Substitution: The compound can undergo substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Undecadecaene-1,11-dithione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a precursor for the synthesis of other sulfur-containing compounds
Mechanism of Action
The mechanism of action of undecadecaene-1,11-dithione involves its ability to form stable complexes with metal ions. The sulfur atoms in the compound can donate electron pairs to metal ions, forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, depending on the nature of the metal ion and the surrounding environment .
Comparison with Similar Compounds
Similar Compounds
Dithione Ligands: Similar to undecadecaene-1,11-dithione, dithione ligands contain sulfur atoms and can form stable complexes with metal ions.
Dithiolene Ligands: These ligands also contain sulfur atoms but differ in their oxidation states and coordination properties.
Uniqueness
This compound is unique due to its extended carbon chain with alternating double bonds, which provides distinct electronic properties compared to other sulfur-containing compounds. This makes it particularly useful in applications requiring specific electronic characteristics .
Properties
CAS No. |
628315-45-7 |
|---|---|
Molecular Formula |
C11S2 |
Molecular Weight |
196.3 g/mol |
InChI |
InChI=1S/C11S2/c12-10-8-6-4-2-1-3-5-7-9-11-13 |
InChI Key |
GPIBVHJBYBXKQK-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=C=C=C=C=S)=C=C=C=C=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


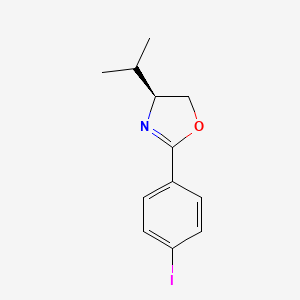
![4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14231533.png)
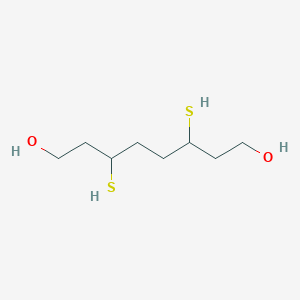
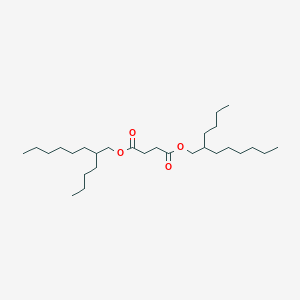
![1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14231549.png)
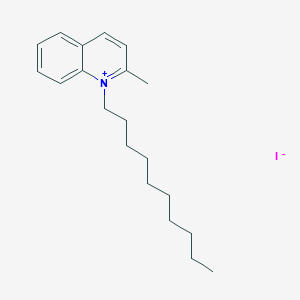
![N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride](/img/structure/B14231558.png)
![1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14231568.png)
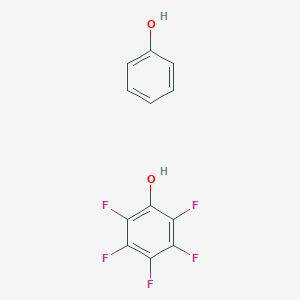

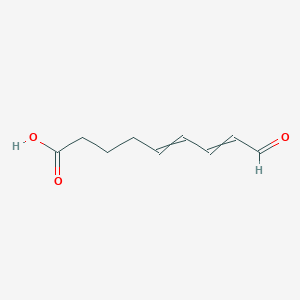
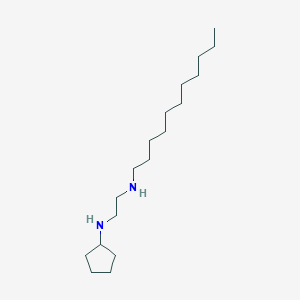
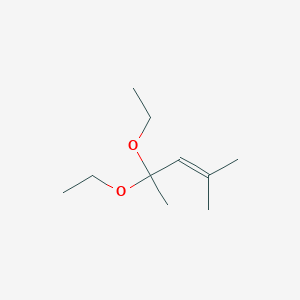
![Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate](/img/structure/B14231604.png)
